1-Chlorovinyltrimethylsilane
Overview
Description
1-Chlorovinyltrimethylsilane is an organosilicon compound with the molecular formula C5H11ClSi . It is a colorless liquid with a pungent odor . This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-silicon bonds, which are crucial in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorovinyltrimethylsilane can be synthesized through several methods. One common method involves the reaction of vinyl chloride with trimethylchlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorovinyltrimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents.
Addition Reactions: The vinyl group in the compound can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The compound can undergo polymerization reactions to form organosilicon polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and organometallic compounds. These reactions often require catalysts such as palladium or nickel complexes.
Addition Reactions: Reagents such as hydrogen halides, halogens, and organolithium compounds are commonly used. These reactions typically occur under mild conditions.
Polymerization: Catalysts such as platinum or rhodium complexes are used to initiate polymerization. The reactions are carried out under controlled temperature and pressure conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted vinyltrimethylsilanes.
Addition Reactions: Products include halogenated or alkylated derivatives of vinyltrimethylsilane.
Polymerization: Products include organosilicon polymers with varying molecular weights and properties.
Scientific Research Applications
1-Chlorovinyltrimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. It is also used in the preparation of silicon-containing polymers and materials.
Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can alter their properties and functions.
Medicine: Research is ongoing into the use of silicon-containing compounds in drug delivery systems and as potential therapeutic agents.
Industry: this compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 1-Chlorovinyltrimethylsilane exerts its effects depends on the specific reaction it is involved in. Generally, the compound acts as a source of the vinyltrimethylsilyl group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Substitution Reactions: The chlorine atom is replaced by other groups, altering the electronic and steric properties of the molecule.
Addition Reactions: The vinyl group reacts with electrophiles or nucleophiles, forming new carbon-silicon bonds.
Polymerization: The vinyl group participates in chain-growth polymerization, leading to the formation of organosilicon polymers.
Comparison with Similar Compounds
1-Chlorovinyltrimethylsilane can be compared with other similar compounds, such as:
Vinyltrimethylsilane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Chlorotrimethylsilane: Lacks the vinyl group, limiting its use in addition and polymerization reactions.
Vinyltriethoxysilane: Contains ethoxy groups instead of methyl groups, affecting its reactivity and solubility.
Uniqueness: this compound is unique due to the presence of both the vinyl and chlorosilane groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-chloroethenyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClSi/c1-5(6)7(2,3)4/h1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNDIZYYLUOIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501581 | |
Record name | (1-Chloroethenyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2441-29-4 | |
Record name | (1-Chloroethenyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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